[3-(azepan-1-ylmethyl)phenyl]methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(azepan-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-11-13-6-5-7-14(10-13)12-16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,11-12,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTMDIQABALFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular formula of [3-(azepan-1-ylmethyl)phenyl]methanamine
Structural Characterization, Synthetic Methodology, and Physicochemical Profiling[1]
Executive Summary
[3-(azepan-1-ylmethyl)phenyl]methanamine (CAS: 876716-70-0) is a bifunctional nitrogenous organic compound characterized by a central benzene scaffold substituted at the meta positions (1,3-substitution) with an azepane ring and a primary methanamine group.[1][2]
In drug discovery, this molecule serves as a versatile diamine building block .[1] The combination of a tertiary cyclic amine (azepane) and a primary benzylic amine allows for orthogonal functionalization.[1] The azepane moiety often acts as a lipophilic cation mimic in G-protein coupled receptor (GPCR) ligands, while the primary amine provides a vector for attachment to fluorophores, warheads, or further scaffold elaboration.[1]
Compound Identity & Structural Analysis[1][2][3]
2.1 Chemical Data Profile
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | 1-[3-(azepan-1-ylmethyl)phenyl]methanamine |
| CAS Registry Number | 876716-70-0 |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| SMILES | C1CCCN(CC1)CC2=CC=CC(=C2)CN |
| InChI Key | Unique identifier required for database integration |
2.2 Structural Decomposition
The molecule is composed of three distinct pharmacophoric units:
-
The Core: A phenyl ring providing a rigid planar linker.[1]
-
The Head Group (Primary Amine): A -CH₂NH₂ group at the 1-position.[1] This is a primary basic center (
), highly reactive toward electrophiles (acyl chlorides, isocyanates).[1] -
The Tail Group (Azepane): A 7-membered saturated nitrogen heterocycle attached via a methylene bridge at the 3-position.[1] This tertiary amine (
) contributes significant bulk and lipophilicity compared to smaller analogs like piperidine or pyrrolidine.[1]
Figure 1: Pharmacophore decomposition of this compound, highlighting the orthogonal reactivity of the nitrogen centers.[1]
Synthetic Methodology
The synthesis of this compound typically follows a convergent route. The most robust pathway involves the nucleophilic substitution of a benzyl halide followed by the reduction of a nitrile precursor.[1] This ensures the primary amine is generated in the final step, avoiding the need for complex protecting group strategies.[1]
3.1 Retrosynthetic Analysis
-
Target: Diamine (Primary + Tertiary).[1]
-
Precursor: 3-(azepan-1-ylmethyl)benzonitrile.[1]
-
Starting Materials: 3-(bromomethyl)benzonitrile and Azepane.[1]
3.2 Protocol: Two-Step Synthesis[1]
Step 1: Nucleophilic Substitution (Formation of Tertiary Amine) [1]
-
Reagents: 3-(bromomethyl)benzonitrile (1.0 eq), Azepane (1.1 eq), Potassium Carbonate (
, 2.0 eq).[1] -
Solvent: Acetonitrile (
) or DMF.[1] -
Procedure:
-
Dissolve 3-(bromomethyl)benzonitrile in anhydrous acetonitrile.
-
Add
followed by the dropwise addition of azepane.[1] -
Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Filter inorganic salts, concentrate filtrate, and partition between Ethyl Acetate and Water.
-
Step 2: Nitrile Reduction (Formation of Primary Amine) [1]
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) or Raney Nickel/H₂.[1]
-
Solvent: Anhydrous THF (for LiAlH₄) or Methanol/NH₃ (for Hydrogenation).[1]
-
Procedure (Hydride Route):
-
Cool a suspension of LiAlH₄ in THF to 0°C under Argon.
-
Add the nitrile intermediate (dissolved in THF) dropwise to control exotherm.[1]
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench (Fieser Method): Carefully add
, then 15% NaOH, then .[1] -
Purification: Filter the aluminum salts. The filtrate is concentrated to yield the crude amine.[1] Further purification via Acid-Base extraction or Flash Chromatography (DCM/MeOH/NH₄OH) is recommended.[1]
-
Figure 2: Step-wise synthetic pathway from commercial precursors to the target diamine.
Physicochemical & Analytical Profiling
Understanding the physicochemical properties is critical for handling and application in biological assays.[1]
| Property | Value (Predicted/Observed) | Significance |
| Physical State | Viscous Oil / Low-melting Solid | Likely requires HCl salt formation for long-term storage as a solid.[1] |
| LogP | ~2.1 - 2.5 | Moderately lipophilic; good membrane permeability.[1] |
| pKa (Basic) | Both nitrogens are protonated at physiological pH (7.4).[1] | |
| Solubility | DMSO, Methanol, DCM, Dilute HCl | Insoluble in neutral water; highly soluble in acidic aqueous buffers.[1] |
| Storage | -20°C, Desiccated | Primary amines absorb |
Analytical Validation Standards
To validate the identity of the synthesized compound, the following signals must be confirmed via ¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Four protons (
7.1–7.4 ppm) indicating the meta-substituted benzene.[1] -
Benzylic Protons (Amine side): Singlet (
~3.8 ppm, 2H) for .[1] -
Benzylic Protons (Azepane side): Singlet (
~3.6 ppm, 2H) for . -
Azepane Ring: Multiplets typical of the 7-membered ring (
~2.6 ppm for -protons, ~1.6 ppm for internal ).[1]
References
-
Santa Cruz Biotechnology. 1-[3-(azepan-1-ylmethyl)phenyl]methanamine (CAS 876716-70-0) Product Sheet.[1] Retrieved from [1]
-
PubChem Database. Compound Summary for Azepane Derivatives. National Library of Medicine.[1] Retrieved from
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley. (Reference for reductive amination and nitrile reduction protocols).
-
BenchChem. Technical data for Azepane-linker derivatives. Retrieved from [1]
Sources
A Technical Guide to the Physicochemical Properties of [3-(azepan-1-ylmethyl)phenyl]methanamine for Medicinal Chemistry
Executive Summary
The journey of a drug from a promising chemical entity to a therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its efficacy and safety profile. This guide provides an in-depth analysis of [3-(azepan-1-ylmethyl)phenyl]methanamine, a molecule possessing a compelling structural framework for medicinal chemistry exploration. While specific experimental data for this exact compound is not prevalent in public literature, this document serves as a predictive and methodological framework for its characterization. By leveraging established principles of medicinal chemistry and the known properties of its constituent motifs—a primary benzylic amine, a tertiary amine within an azepane ring, and a meta-substituted phenyl scaffold—we will outline its anticipated physicochemical profile, provide robust experimental protocols for its validation, and discuss the implications for drug development.
Molecular Structure and Predicted Physicochemical Profile
The structure of this compound presents several key features that will influence its behavior in biological systems. It is a diamine with two distinct basic centers, conferring pH-dependent properties that are critical for its function.
-
Structural Features:
-
Primary Benzylic Amine: A primary amine attached to a methylene group on the benzene ring. This group is a hydrogen bond donor and acceptor and a key basic center.
-
Tertiary Azepane Amine: A seven-membered saturated heterocyclic amine. This tertiary amine is a hydrogen bond acceptor and the second basic center. Its larger ring size compared to piperidine or pyrrolidine can influence conformational flexibility and binding.
-
Aromatic Phenyl Ring: Provides a rigid scaffold and contributes to the molecule's lipophilicity and potential for pi-stacking interactions with biological targets.
-
Lipophilicity (logP and logD)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[1] It is measured by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) which accounts for all ionic forms at a given pH.
-
Predicted Lipophilicity: The molecule's carbon-rich framework (phenyl and azepane rings) suggests a moderate to high intrinsic lipophilicity (logP). However, the presence of two polar amine groups will temper this. The distribution coefficient (logD) will be highly pH-dependent. At physiological pH (7.4), where one or both amines may be protonated, the molecule's polarity will increase, leading to a lower logD value compared to its logP. An optimal logD range for oral drugs is often considered to be between 0 and 3, balancing solubility with membrane permeability.[2]
Ionization and Basicity (pKa)
The ionization state of a molecule, governed by its pKa value(s), profoundly impacts its solubility, permeability, and target binding.[3][4] As a diamine, this compound has two basic centers.
-
Predicted pKa Values:
-
Azepane Nitrogen: Saturated cyclic amines are typically strong bases. The pKa of the tertiary amine in the azepane ring is expected to be in the range of 9.5 - 11.0.
-
Benzylic Amine Nitrogen: Primary benzylic amines are generally less basic than their aliphatic counterparts due to the electron-withdrawing nature of the nearby phenyl ring. Its pKa is anticipated to be in the range of 8.5 - 9.5.
-
The presence of two basic centers means the molecule can exist in three states: neutral, monoprotonated, and diprotonated, depending on the pH. This behavior is crucial for its interaction with different biological environments, from the acidic stomach to the neutral pH of the blood.[3]
Aqueous Solubility
Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body.[5]
-
Predicted Solubility Profile: The solubility of this compound is expected to be highly pH-dependent. In acidic environments (e.g., the stomach), both amines will be protonated, forming soluble salts. As the pH increases towards neutrality and beyond, the proportion of the less soluble, neutral form of the molecule will increase, likely causing a decrease in solubility. Early assessment of kinetic solubility is crucial in drug discovery to identify potential issues.[5][6]
Hydrogen Bonding Capacity
Hydrogen bonds are highly specific, directional interactions that are fundamental to drug-receptor binding and contribute to a molecule's solubility.[7][8][9]
-
Hydrogen Bond Donors (HBD): The primary amine (-NH2) provides two hydrogen bond donors.
-
Hydrogen Bond Acceptors (HBA): Both the primary and tertiary nitrogen atoms can act as hydrogen bond acceptors.
-
Implications: This capacity for multiple hydrogen bonds suggests the molecule can form strong and specific interactions with biological targets like enzymes and receptors.[10][11]
Chemical Stability
A drug candidate must be stable enough to withstand storage and the physiological conditions of the body to maintain its potency.[12][]
-
Potential Liabilities: The benzylic position can be susceptible to oxidation. Therefore, it is important to assess the compound's stability under oxidative stress. Additionally, stability should be evaluated across a range of pH values to simulate its transit through the gastrointestinal tract.[12][14]
Summary of Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Implication in Medicinal Chemistry |
| Molecular Weight | ~218.34 g/mol | Compliant with Lipinski's Rule of Five; favors good absorption. |
| logP | 2.5 - 3.5 (Estimated) | Moderate lipophilicity, suggesting potential for membrane permeability. |
| pKa (most basic) | 9.5 - 11.0 (Azepane) | Strong base, will be protonated at physiological pH. |
| pKa (least basic) | 8.5 - 9.5 (Benzylic Amine) | Weak base, partially protonated at physiological pH. |
| H-Bond Donors | 2 | Strong potential for specific drug-receptor interactions.[8] |
| H-Bond Acceptors | 2 | Strong potential for specific drug-receptor interactions.[7] |
| Solubility | Low in neutral water; higher in acidic pH | pH-dependent absorption profile; potential need for salt formulation. |
| Chemical Stability | Potential for oxidation at benzylic position | May require formulation with antioxidants or structural modification. |
Experimental Workflows for Physicochemical Characterization
To validate the predicted properties and build a robust data package for this compound, a series of standardized, high-throughput assays should be employed early in the discovery process.[15]
Protocol: Determination of Lipophilicity (logD at pH 7.4)
This protocol uses the gold-standard "shake-flask" method with HPLC-UV analysis.[6][16]
-
Objective: To measure the distribution of the compound between an aqueous buffer and an immiscible organic solvent (1-octanol).
-
Methodology:
-
Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with 1-octanol. Pre-saturate 1-octanol with the PBS buffer.
-
Incubation: Add a small aliquot of the DMSO stock solution to a vial containing a known volume of the PBS buffer and 1-octanol (e.g., 1:1 v/v).
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Analyze the concentration of the compound in each phase using a calibrated reverse-phase HPLC-UV method.
-
Calculation: Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).
-
Protocol: Determination of pKa
Potentiometric titration is a precise method for determining ionization constants.[17]
-
Objective: To determine the pKa values of the two basic amine groups.
-
Methodology:
-
Solution Preparation: Accurately weigh and dissolve the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) that may contain a co-solvent (e.g., methanol) if solubility is low.
-
Titration: Place the solution in a thermostatted vessel and titrate with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Record the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to analyze the curve and refine the pKa values.
-
Protocol: Chemical Stability Assessment
This assay evaluates the compound's stability in conditions mimicking the physiological environment.[12][18]
-
Objective: To assess the degradation of the compound over time in aqueous buffers of different pH.
-
Methodology:
-
Incubation Solutions: Prepare aqueous buffers at relevant pH values, such as pH 2.0 (simulated gastric fluid) and pH 7.4 (simulated intestinal/blood fluid).[12]
-
Incubation: Add the compound (from a DMSO stock) to each buffer to a final concentration of 1-5 µM and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench any further degradation by adding the aliquot to a cold organic solvent like acetonitrile or methanol.
-
Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the parent compound remaining.
-
Reporting: The stability is reported as the percentage of the compound remaining at each time point relative to the concentration at time zero.
-
Interpretation and Application in Medicinal Chemistry
The data generated from these assays provides a foundation for making critical decisions in a drug discovery program.
-
Guiding Oral Bioavailability: A balance between solubility and lipophilicity is paramount for oral absorption.[19] If the compound shows high lipophilicity but poor solubility, formulation strategies such as creating a salt form (e.g., hydrochloride salt) can be explored to improve dissolution in the gastrointestinal tract.
-
Structure-Activity Relationship (SAR) Insights: The experimental data provides a baseline for rational drug design. For example:
-
Modulating Lipophilicity: If the measured logD is too high, polar groups could be introduced on the phenyl ring or the azepane ring could be replaced with a more polar heterocycle (e.g., morpholine).
-
Tuning Basicity: If a lower pKa is desired to reduce off-target effects or improve permeability, electron-withdrawing groups could be added to the phenyl ring to decrease the basicity of the benzylic amine.
-
-
Potential Therapeutic Applications: The structural motif of a benzylic amine is present in numerous approved drugs.[20] The diamine nature of this compound makes it a versatile scaffold that could potentially interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes that possess anionic binding pockets. Its characterization is the first step toward exploring these possibilities.
Conclusion
This compound is a chemical scaffold with significant potential in medicinal chemistry. While this guide is predictive, it establishes a clear and actionable framework for its empirical characterization. By systematically evaluating its lipophilicity, solubility, pKa, and chemical stability using the detailed protocols herein, researchers can generate the critical data needed to assess its drug-like properties. This comprehensive physicochemical profile will enable informed decisions, guide subsequent optimization efforts, and ultimately accelerate the journey of this promising molecular architecture from a laboratory curiosity to a potential therapeutic candidate.
References
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Creative Bioarray. Lipophilicity & Solubility. Available from: [Link]
-
Duke University. Content Background: How Does a Drug Interact With Its Target? It's All in the Chemistry! The Peptide Project. Available from: [Link]
-
Basicmedical Key. Drug–Receptor Interactions. 2016. Available from: [Link]
-
Wermuth, C. G. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry. Elsevier; 2008. Available from: [Link]
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IIP Series. CHEMICAL STABILITY OF DRUGS. Available from: [Link]
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Creative Bioarray. Chemical Stability Assays. Available from: [Link]
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FTLOScience. Using Log P and Log D to Assess Drug Bioavailability. 2022. Available from: [Link]
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Kubinyi, H. Hydrogen Bonding: The Last Mystery in Drug Design? In Pharmacokinetic Optimization in Drug Research. Wiley-VCH; 2001. Available from: [Link]
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3B Pharmaceuticals. Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions. 2023. Available from: [Link]
-
MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. 2022. Available from: [Link]
-
HunterLab. Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. 2023. Available from: [Link]
-
SlideShare. solubility experimental methods.pptx. Available from: [Link]
-
PubMed. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. 2022. Available from: [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. 2012. Available from: [Link]
-
ACS Publications. Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry. 2012. Available from: [Link]
-
Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews. 2007. Available from: [Link]
-
YouTube. Drug's pKa and its absorption. 2022. Available from: [Link]
-
BioSolveIT. ADME Properties in Drug Discovery. Available from: [Link]
-
Wikipedia. Methenamine. Available from: [Link]
-
ResearchGate. Physical properties data of compounds (1-9). Available from: [Link]
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Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. 2019. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. 2022. Available from: [Link]
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ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved... Available from: [Link]
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MDPI. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules. 2023. Available from: [Link]
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International Journal of PharmTech Research. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. 2009. Available from: [Link]
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Pharmaceutical and Biomedical Research. The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery. 2020. Available from: [Link]
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EPA. 3-Methyl-2-[(phenylmethyl)amino]-1-butanol Properties. Available from: [Link]
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Taylor & Francis. Methenamine – Knowledge and References. Available from: [Link]
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Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Mini-Reviews in Medicinal Chemistry. 2024. Available from: [Link]
- Google Patents. Anticancer compositions comprising methenamine. US20060079463A1.
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PubMed. 3-[(3S)-3-Ethyl-1-methyl-azepan-3-yl]phenyl N-(4-fluoro-phen-yl)carbamate. 2010. Available from: [Link]
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PharmaCompass. Methenamine | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
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MDPI. Molecules, Volume 30, Issue 14 (July-2 2025). Available from: [Link]
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Physicochemical Profiling & Solubility Guide: [3-(azepan-1-ylmethyl)phenyl]methanamine
Executive Summary
This technical guide details the physicochemical properties and solubility profile of [3-(azepan-1-ylmethyl)phenyl]methanamine (CAS: 876716-70-0). As a dual-amine building block containing both a primary benzylic amine and a tertiary azepane ring, its solubility is strictly governed by pH and ionization states. This document provides researchers with calculated property data, solvent compatibility tables, and validated experimental protocols for solubility determination in drug discovery workflows.
Part 1: Chemical Identity & Physicochemical Properties[1]
Understanding the structural determinants of this molecule is prerequisite to predicting its behavior in solution. The compound features a lipophilic azepane ring balanced by two ionizable amine centers.
Chemical Identity
| Property | Data |
| Common Name | This compound |
| CAS Number | 876716-70-0 |
| Molecular Formula | |
| Molecular Weight | 218.34 g/mol |
| SMILES | C1CCCN(CC1)CC2=CC=CC(CN)=C2 |
| Physical State | Free Base: Viscous yellow oil (typical for benzylamine derivatives).Salt (HCl): Hygroscopic white to off-white solid.[1][2] |
Calculated Physicochemical Parameters
The solubility behavior is driven by the interplay between the hydrophobic phenyl-azepane scaffold and the hydrophilic amine groups.
| Parameter | Value (Est.) | Significance |
| cLogP | 1.8 – 2.3 | Indicates moderate lipophilicity. The molecule is permeable but requires organic co-solvents in neutral form. |
| pKa (Primary Amine) | ~9.3 | The benzylic amine is protonated ( |
| pKa (Tertiary Amine) | ~10.5 | The azepane nitrogen is strongly basic and remains protonated across a wide pH range. |
| Polar Surface Area (PSA) | ~38 Ų | Suggests good membrane permeability; solubility is limited by lattice energy (in salts) or hydrophobicity (in base). |
Part 2: Solubility Data Profile
Solubility "Switch" Mechanism
The solubility of this compound is pH-dependent .
-
Low pH (< 4.0): The molecule exists as a di-cation. High water solubility.
-
High pH (> 11.0): The molecule exists as a neutral free base. Low water solubility; high organic solubility.
Figure 1: The pH-dependent solubility switch driven by the protonation states of the primary and tertiary amine groups.
Solvent Compatibility Table
Use this matrix to select solvents for synthesis, extraction, or bioassay stock preparation.
| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Application |
| Polar Aprotic | DMSO | High (>100 mM) | High (>50 mM) | Primary Stock Solution |
| Polar Aprotic | DMF | High | High | Synthesis / Coupling |
| Polar Protic | Methanol / Ethanol | High | High | Recrystallization |
| Aqueous | Water (pH 7) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Bioassays (Salt form) |
| Aqueous | 0.1 M HCl | High (Forms salt) | High | Dissolution |
| Chlorinated | Dichloromethane (DCM) | High | Low / Insoluble | Extraction (Free Base) |
| Non-Polar | Hexanes / Heptane | Moderate | Insoluble | Washing impurities |
Part 3: Experimental Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution
Target: Create a stable master stock for biological screening.
-
Calculate Mass: For 10 mL of 10 mM stock:
(Note: If using HCl salt, adjust MW to ~254.8 or ~291.3 for mono/di-HCl). -
Weighing: Weigh ~22 mg of compound into a glass amber vial (hygroscopic protection). Record exact mass.
-
Dissolution: Add DMSO (anhydrous, ≥99.9%) to reach exactly 10 mM concentration based on recorded mass.
-
Sonication: Sonicate for 5 minutes at ambient temperature.
-
Validation: Visually inspect for "schlieren" lines or particulates. If clear, proceed.
Protocol B: Kinetic Aqueous Solubility Assessment (Nephelometry)
Target: Determine the precipitation limit in aqueous buffer (e.g., PBS pH 7.4).
Figure 2: Workflow for kinetic solubility determination ensuring equilibrium is reached before quantification.
Step-by-Step Methodology:
-
Preparation: Prepare a 96-well plate with 196 µL of PBS (pH 7.4) per well.
-
Spiking: Add 4 µL of DMSO stock (at varying concentrations) to reach test concentrations (e.g., 1, 10, 50, 100 µM). Final DMSO content = 2%.
-
Equilibration: Seal plate and shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Inject filtrate into HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Acidic mobile phase ensures peak sharpness for amines).
-
Detection: UV at 254 nm (Phenyl ring absorption).
-
-
Calculation: Compare peak area to a standard injection of the fully soluble DMSO stock.
Part 4: Handling & Stability Implications
-
Air Sensitivity: Primary amines react with atmospheric
to form carbamates. Store the free base under Nitrogen or Argon. -
Hygroscopicity: The HCl salt will absorb moisture, altering the effective molecular weight. Store in a desiccator at -20°C.
-
Glassware: Amines can adhere to glass surfaces (silanols). For trace analysis (< 1 µM), use polypropylene containers or silanized glass.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 133652207, 3-(Azepan-1-yl)-4-methylpentan-1-amine (Analogous Structure). Retrieved February 24, 2026 from [Link]
-
Parshad, H., et al. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters.[3] International Journal of Pharmaceutics, 237(1-2), 193-207.[3] [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Benzylamine (CAS 100-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Stability, Storage, and Handling of [3-(azepan-1-ylmethyl)phenyl]methanamine
Executive Summary
[3-(azepan-1-ylmethyl)phenyl]methanamine is a bifunctional building block featuring a primary benzylamine and a tertiary azepane ring. Its utility in proteomic research and medicinal chemistry—specifically as a scaffold for kinase inhibitors and GPCR ligands—requires strict adherence to storage protocols to prevent degradation.
Core Stability Risk: The primary amine moiety is highly susceptible to atmospheric carbon dioxide, leading to the rapid formation of carbamate salts (white crusting). Furthermore, as a free base, it is prone to oxidation and hygroscopic uptake.
Immediate Storage Directive:
-
Temperature: -20°C (Long-term) / 2–8°C (Active use < 1 week).
-
Atmosphere: Argon or Nitrogen blanket (Strictly anhydrous).
-
Container: Amber borosilicate glass with Teflon-lined caps.
Physicochemical Profile & Reactivity
Understanding the molecular architecture is essential for predicting stability issues. This compound contains two distinct nitrogen centers with unique reactivities.
| Feature | Chemical Moiety | Reactivity Profile | Storage Implication |
| Site A | Primary Benzylamine | High nucleophilicity; pKa ~9.3. Reacts with CO₂ to form carbamates. | CRITICAL: Must be stored under inert gas. |
| Site B | Tertiary Azepane | Moderate basicity; pKa ~10.5. Sterically encumbered but prone to N-oxidation. | Protect from oxidizing agents and peroxides in solvents. |
| Linker | Benzylic Carbon | Susceptible to radical autoxidation in the presence of light/air. | Store in amber vials to block UV/Vis light. |
| State | Free Base | Likely a viscous oil or low-melting solid. | Hygroscopic; requires desiccation. |
Degradation Pathways
The following diagram illustrates the primary degradation risks if the compound is improperly stored.
Figure 1: Primary degradation vectors. The formation of carbamate salts upon exposure to air is the most immediate threat to purity.
Detailed Storage Protocol
The "Inert Blanket" System
The standard "cap-and-store" method is insufficient for this amine. Use the following protocol to ensure long-term integrity.
-
Arrival Inspection: Upon receipt, inspect the vial. If the compound appears as a white solid but was sold as an oil (or vice versa), check for carbamate formation immediately via NMR (see Section 5).
-
Septum Sealing: Replace the standard screw cap with a septum cap (PTFE/Silicone) if frequent aliquoting is required.
-
Gas Purge:
-
Insert a long needle connected to an Argon line (2–3 psi) deep into the vial (without touching the liquid).
-
Insert a short vent needle.
-
Purge for 30–60 seconds to displace oxygen and moisture.
-
Remove the vent needle before the gas needle to create a slight positive pressure.
-
-
Secondary Containment: Place the sealed vial inside a secondary jar containing a desiccant packet (e.g., Drierite or Silica Gel) and store at -20°C.
Solvent Compatibility
When preparing stock solutions:
-
Recommended: Anhydrous DMSO or Ethanol. (Stable at -20°C for ~1 month).
-
Avoid: Acetone or Ketones (Forms imines with the primary amine).
-
Avoid: Chlorinated solvents (DCM/Chloroform) for long-term storage (Potential for alkylation or reaction with trace HCl).
Handling & Usage Protocols
Safe Aliquoting Workflow
To prevent the "freeze-thaw" cycle from introducing moisture, adhere to this workflow.
Figure 2: The "Air-Free" Aliquoting Cycle. Warming to room temperature before opening is critical to prevent condensation.
Handling Precautions (PPE)
-
Corrosivity: As a benzylamine derivative, this compound is likely corrosive to skin and mucous membranes (Class 8 equivalent).
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle strictly inside a fume hood.
-
Spill Cleanup: Neutralize with weak acid (e.g., dilute acetic acid) before wiping with absorbent pads. Do not use water initially, as it may spread the oily amine.
Quality Control: Self-Validating Systems
Before using the compound in critical assays, validate its purity using these specific markers.
NMR Validation (Proton)
-
Solvent: DMSO-d6 or CDCl3.
-
Diagnostic Peak (Primary Amine): Look for the benzylic -CH₂- protons (~3.8 ppm).
-
Contamination Marker:
-
Carbamate: A shift in the benzylic signal or broadening of the NH₂ peak suggests CO₂ absorption.
-
Oxidation: Appearance of aldehyde signals (~10 ppm) indicates oxidative deamination.
-
LC-MS Validation
-
Method: Reverse Phase (C18), Water/Acetonitrile (+0.1% Formic Acid).
-
Target Ion: [M+H]⁺ = 219.34 Da.
-
Note: Primary amines can tail on standard columns. Use a high-pH stable column or add ammonium acetate buffer if peak shape is poor.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23663673 (Azepane Derivatives). Retrieved October 26, 2025, from [Link]
-
Breitenlechner, C., et al. (2004).[1] Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. (Demonstrates stability profiles of azepane scaffolds). [Link]
Sources
Application Note: High-Throughput Derivatization of [3-(azepan-1-ylmethyl)phenyl]methanamine
Executive Summary
This application note details the strategic derivatization of [3-(azepan-1-ylmethyl)phenyl]methanamine , a high-value scaffold containing a "privileged" azepane ring system. Azepanes are frequently associated with CNS activity (e.g., dopamine and serotonin receptor modulation).
The core advantage of this scaffold in library synthesis is its latent basicity . The tertiary amine within the azepane ring (
Scaffold Analysis & Reactivity Profile[1]
Chemical Structure & Properties
The scaffold consists of two distinct amine functionalities:
-
Primary Benzylic Amine (Reaction Center): Highly nucleophilic, unhindered, and ready for acylation, sulfonylation, or reductive alkylation.
-
Tertiary Azepane Amine (Purification Handle): Sterically hindered and chemically stable under standard coupling conditions. It remains protonated at neutral/acidic pH, enabling capture on cation-exchange resins.
| Property | Value / Description | Impact on Protocol |
| Molecular Weight | ~218.34 g/mol | Low MW allows for "Lead-Like" libraries (MW < 350-400 after derivatization). |
| Primary Amine | ~9.5 (Estimated) | Requires base (e.g., DIPEA) for efficient acylation. |
| Azepane | ~10.5 (Estimated) | CRITICAL: Ensures retention on SCX cartridges even if the primary amine is converted to a neutral amide. |
| Solubility | Good in DCM, DMF, MeOH | Compatible with standard HTS solvent systems. |
Strategic Workflow Visualization
The following diagram illustrates the "Split-Pool" logic applied to this scaffold, highlighting the critical SCX purification step.
Figure 1: High-Throughput Synthesis Workflow utilizing the azepane moiety as a purification handle.
Derivatization Modules
Module A: Amide Coupling (Acylation)
Targeting: Amides for GPCR/Kinase focused libraries.
Mechanism: The primary amine reacts with carboxylic acids using HATU activation. Why HATU? It provides faster kinetics and higher conversion rates than EDC/HOBt for library synthesis, minimizing the risk of side reactions.
Protocol:
-
Preparation: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: In a separate vial/well, mix the Carboxylic Acid (1.2 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF. Shake for 10 minutes.
-
Coupling: Add the activated acid solution to the scaffold solution.
-
Incubation: Shake at Room Temperature (RT) for 16 hours.
-
Validation: Check LCMS. Mass should correspond to [M+H]+.
Module B: Sulfonylation
Targeting: Sulfonamides for solubility and metabolic stability.
Protocol:
-
Preparation: Dissolve scaffold (1.0 equiv) in DCM (0.2 M).
-
Addition: Add DIPEA (2.5 equiv) followed by the Sulfonyl Chloride (1.1 equiv). Note: Use a slight excess of electrophile to ensure completion, as excess will be removed by SCX.
-
Incubation: Shake at RT for 12 hours.
-
Quench: Add a small amount of MeOH (50 µL) to scavenge any remaining sulfonyl chloride.
Module C: Reductive Amination
Targeting: Secondary amines for ion channel blockers.
Protocol:
-
Imine Formation: Mix scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCE/MeOH (1:1 ratio) with Trimethyl orthoformate (drying agent, 2.0 equiv). Shake for 2 hours.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv).
-
Incubation: Shake at RT for 16 hours.
Purification Protocol: The SCX "Catch-and-Release"
This is the most critical section. Because the azepane ring remains basic (
The Mechanism
-
Catch: At acidic pH, the azepane nitrogen is protonated (
) and binds ionically to the sulfonic acid groups on the resin. Neutral impurities (excess carboxylic acids, unreacted amides) and acidic impurities (sulfonyl chlorides) do not bind. -
Release: Eluting with methanolic ammonia deprotonates the azepane, breaking the ionic bond and releasing the pure product.
SCX Workflow Diagram
Figure 2: SCX Catch-and-Release Mechanism specific to azepane derivatives.
Detailed Step-by-Step SCX Protocol
-
Conditioning: Pre-wet the SCX cartridge (e.g., 1g bed weight for 0.5 mmol scale) with MeOH (5 mL) followed by DCM (5 mL).
-
Loading:
-
Washing (The Clean-up):
-
Wash with MeOH (10 mL) .
-
Why: This removes unreacted carboxylic acids, HOBt/HATU byproducts, and non-basic impurities.
-
Check: The eluate here should contain your impurities. Discard.
-
-
Elution (The Harvest):
-
Elute with 2M Ammonia in Methanol (10 mL) .
-
Collect this fraction.[3] The ammonia neutralizes the SCX resin, releasing the azepane-containing product.
-
-
Finishing:
-
Concentrate the ammonia/methanol fraction in a Genevac or SpeedVac.
-
Result: Free-base product, typically >90% purity.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Recovery from SCX | Product stuck on resin | Ensure Elution buffer is fresh (NH3 is volatile). Use 7M NH3 in MeOH if necessary. |
| Impurity in Final Product | Basic impurities present | If using excess amine reagents, they will also co-elute. Ensure electrophiles (acids/chlorides) are used in excess, not the scaffold. |
| Precipitation during Loading | Solubility limit | Add 10% MeOH to the DCM loading solvent. |
References
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[4] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.[4] Link
-
Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[5] Journal of Medicinal Chemistry. Link
-
Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction Cartridges.[2] Agilent Technical Library. Link
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 135-142.[6] Link
-
PubChem. (2026).[7] 3-(Azepan-1-ylmethyl)-8-methylquinolin-7-amine (Analogous Azepane Data).[7] National Library of Medicine. Link
Sources
- 1. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 2. agilent.com [agilent.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 6. growingscience.com [growingscience.com]
- 7. 3-(Azepan-1-ylmethyl)-8-methylquinolin-7-amine | C17H23N3 | CID 23022585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting cyclization side reactions in azepane derivative synthesis
Ticket ID: AZP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Introduction: The Medium-Ring Challenge
Welcome to the technical support hub for azepane (hexamethyleneimine) synthesis. If you are here, you are likely battling the "Medium-Ring Gap." Unlike 5- or 6-membered rings (pyrrolidines/piperidines) which form readily due to favorable enthalpy and entropy, 7-membered azepanes suffer from significant transannular strain (Pitzer strain) and unfavorable entropic factors.
This guide addresses the three most critical failure modes reported by our users: Oligomerization (intermolecular reaction), Ring Contraction (thermodynamic isomerization), and Catalyst Deactivation (chelation).
Troubleshooting Guide & FAQs
Issue 1: "I’m getting dimers and oligomers instead of my cyclic azepane."
Diagnosis: This is a classic kinetic vs. thermodynamic battle, most common in Ring-Closing Metathesis (RCM). The formation of a 7-membered ring is entropically disfavored compared to intermolecular dimerization. If the local concentration of the "head" and "tail" of your precursor is too high, they will find a neighbor before they find each other.
Technical Insight (The Effective Molarity Concept): The Effective Molarity (EM) for 7-membered rings is typically low (< 10 mM). If your reaction concentration exceeds the EM, intermolecular dimerization dominates.
Solution Protocol: Pseudo-High Dilution Do not simply add more solvent (which slows kinetics globally). Use a Pseudo-High Dilution strategy to keep the instantaneous concentration of the unreacted diene low while maintaining a reasonable catalyst concentration.
Step-by-Step Protocol:
-
Solvent: Degassed Dichloromethane (DCM) or Toluene.
-
Catalyst: Dissolve Grubbs II or Hoveyda-Grubbs II (2–5 mol%) in the reaction vessel with 10% of the total solvent volume.
-
Addition: Dissolve your diene precursor in the remaining solvent.
-
Execution: Use a syringe pump to add the diene solution to the catalyst solution over 4–6 hours (slow addition).
-
Concentration Target: Final concentration should be < 5 mM .
Pro-Tip: If using RCM, adding Ti(OiPr)₄ (0.3 equiv) can break up loose aggregates of the substrate and prevent nitrogen chelation, further suppressing oligomerization.
Issue 2: "My product mass is correct, but NMR shows a 6-membered ring (Isomerization)."
Diagnosis: You are experiencing Isomerization-Driven Ring Contraction . In RCM, Ruthenium-hydride species (formed from catalyst decomposition) can catalyze the migration of the double bond before or after cyclization.
-
Scenario: A terminal alkene migrates one position inward. The subsequent metathesis forms a thermodynamically stable 6-membered ring with an exocyclic methyl group, rather than the strained 7-membered azepane.
Technical Insight: Ruthenium hydrides are the enemy. They form when the catalyst stays in solution too long at high temperatures without turnover.
Solution Protocol: Hydride Scavenging You must add an additive to trap the hydrides or prevent their formation.
Recommended Additives Table:
| Additive | Load | Mechanism | Best For |
|---|---|---|---|
| 1,4-Benzoquinone | 10–20 mol% | Oxidizes Ru-H species back to active Ru species. | Standard RCM |
| Chlorocatecholborane | 10 mol% | Lewis acid trap for hydrides. | Sensitive substrates |
| Acetic Acid | 1 equiv | Protonates basic amines to prevent hydride formation. | Basic amine substrates |
Issue 3: "The reaction stalls or yields are <20% (Baldwin’s Rules & Entropy)."
Diagnosis: If you are using nucleophilic substitution (e.g., intramolecular alkylation) to close the ring, you are fighting Baldwin’s Rules .
-
7-exo-tet is favored but slow.
-
7-endo-tet is generally disfavored.
-
Competition: If the chain can conform to allow a 5-exo-tet or 6-exo-tet attack (via impurities or alternative leaving groups), it will do so 100x faster.
Solution: The Thorpe-Ingold Effect (Gem-Dimethyl) You must pre-organize the substrate. Introducing a gem-dimethyl group on the carbon chain compresses the internal bond angle (from ~112° to ~105°), forcing the reactive ends closer together.
Visual Proof of Concept:
-
Without Gem-Dimethyl: Chain is a "floppy noodle." Probability of ends meeting is low.
-
With Gem-Dimethyl: The bulky groups restrict rotation, locking the chain into a "U-turn" conformation (Gauche effect).
Decision Logic & Workflows
The following diagram illustrates the critical decision pathways for troubleshooting azepane synthesis failures.
Caption: Decision tree for isolating failure modes in Azepane synthesis based on reaction type (RCM vs. Nucleophilic Substitution).
Mechanism of Failure: The Isomerization Trap
This diagram details exactly how the Ruthenium catalyst can accidentally shrink your ring.
Caption: The "Isomerization Trap" showing how catalyst degradation leads to ring contraction (Piperidine formation) over the desired Azepane.
References
-
Grubbs, R. H., et al. (2003). Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. Link
- Context: Establishes baseline RCM protocols and catalyst handling relevant to nitrogen heterocycles.
-
Maier, M. E. (2000). Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction. Angewandte Chemie International Edition. Link
- Context: Authoritative review on the entropic challenges of 7- and 8-membered rings.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The Thorpe-Ingold Effect. J. Chem. Soc. Trans. Link
- Context: The foundational text on using steric bulk to accelerate cycliz
-
Baldwin, J. E. (1976).[2][3] Rules for Ring Closure. J. Chem. Soc., Chem. Commun.[2] Link
- Context: Defines the geometric constraints (5-exo-tet vs 7-endo-tet)
-
Fogg, D. E., et al. (2008). Inhibition of Ru-Catalyzed Isomerization by Benzoquinones. J. Am. Chem. Soc. Link
- Context: Source for the benzoquinone additive protocol to prevent ring contraction.
Sources
Technical Support Center: Optimizing Column Chromatography for [3-(azepan-1-ylmethyl)phenyl]methanamine Separation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chromatographic separation of [3-(azepan-1-ylmethyl)phenyl]methanamine and structurally similar compounds. The information within is structured to address common challenges and provide scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when developing separation methods for aromatic amines.
Q1: What are the biggest challenges in separating this compound and its related impurities?
A1: The primary challenges stem from the compound's structural properties. As an aromatic amine, it is prone to strong interactions with the stationary phase, which can lead to poor peak shape and tailing. Additionally, separating it from structurally similar impurities, such as positional isomers, requires high-resolution methods that can exploit subtle differences in their physicochemical properties. The basic nature of the amine groups necessitates careful control of the mobile phase pH to achieve reproducible retention times and optimal separation.[1]
Q2: What is the best starting point for column and mobile phase selection?
A2: For initial method development, a reversed-phase C18 column is a versatile starting point due to its broad applicability in separating both hydrophilic and hydrophobic compounds.[2] A gradient elution using a mobile phase of acetonitrile and water is a common approach.[3] The pH of the aqueous portion of the mobile phase should be adjusted to control the ionization state of the amine, which is critical for achieving good peak shape and retention.[1]
Q3: My peaks are tailing significantly. What is the most likely cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions with free silanol groups on the silica-based stationary phase.[4] This can be addressed by using a mobile phase with an appropriate pH to suppress the ionization of these silanol groups or by adding a mobile phase modifier, such as a small concentration of a competing amine like triethylamine (TEA), to block the active sites.[5][6]
Q4: How do I improve the resolution between my target compound and a closely eluting impurity?
A4: Improving resolution can be approached in several ways. Optimizing the mobile phase gradient by making it shallower can increase the separation between closely eluting peaks.[4] Adjusting the mobile phase pH can alter the selectivity by changing the ionization of the analytes.[7] If these adjustments are insufficient, changing the stationary phase to one with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, can provide alternative interaction mechanisms to enhance separation.[8][9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for this compound. What are the underlying causes and how can I systematically address this?
A: Peak tailing for basic analytes is a common issue in reversed-phase chromatography. The primary cause is the interaction of the protonated amine groups with negatively charged, ionized silanol groups on the surface of the silica stationary phase. This leads to a secondary, undesirable retention mechanism.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization of both the analyte and the stationary phase is pH-dependent.
-
Scientific Rationale: By adjusting the mobile phase pH, you can control the ionization state of your compound and the stationary phase. For basic compounds, working at a higher pH (e.g., pH 7-10) will deprotonate the amine, making it less polar and increasing its retention in a more predictable manner.[10][11] Conversely, a low pH (e.g., pH 2-3) will keep the analyte protonated but will suppress the ionization of the silanol groups, reducing the undesirable interactions.[12]
-
Protocol: Prepare mobile phases with buffers at different pH values (e.g., pH 3, 7, and 9) and evaluate the peak shape. Ensure your column is stable at the chosen pH.[1]
-
-
Use of Mobile Phase Additives: Introducing a competing base can improve peak shape.
-
Scientific Rationale: Additives like triethylamine (TEA) or diethylamine (DEA) are small, basic molecules that compete with the analyte for the active silanol sites on the stationary phase.[5][13] This "masks" the silanol groups, minimizing their interaction with your target compound and resulting in more symmetrical peaks.[6]
-
Protocol: Add a low concentration of TEA or DEA (e.g., 0.1%) to your mobile phase and observe the effect on peak shape.
-
-
Column Selection: Not all stationary phases are created equal.
-
Scientific Rationale: Modern columns often feature end-capping, where the residual silanol groups are chemically bonded to reduce their activity. Using a high-purity, end-capped C18 column can significantly improve peak shape for basic compounds. Alternatively, stationary phases with different chemistry, such as those with embedded polar groups or phenyl-based phases, can offer different selectivity and reduced silanol interactions.[8][9]
-
Protocol: If pH and additive adjustments are not sufficient, screen different column chemistries.
-
Problem 2: Inadequate Resolution of Isomers or Structurally Similar Impurities
Q: I am struggling to separate this compound from a known positional isomer. What strategies can I employ to improve this separation?
A: Separating structurally similar compounds requires a chromatographic system with high selectivity. The goal is to exploit the subtle differences in their chemical properties.
Troubleshooting Steps:
-
Gradient Optimization: A steep gradient may not provide enough time for closely eluting compounds to separate.
-
Scientific Rationale: A shallower gradient (a slower increase in the organic solvent concentration) increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation.[4]
-
Protocol: Decrease the slope of your gradient. For example, if you are running a gradient from 10% to 90% acetonitrile in 10 minutes, try extending the gradient to 20 minutes.
-
-
Mobile Phase Solvent Selection: The choice of organic solvent can influence selectivity.
-
Scientific Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they can provide different selectivities. Acetonitrile can engage in pi-pi interactions, which can be beneficial for separating aromatic compounds.[14][15]
-
Protocol: If you are using acetonitrile, try substituting it with methanol, or even a ternary mixture of water, acetonitrile, and methanol.
-
-
Stationary Phase Selectivity: A standard C18 column may not be optimal for all separations.
-
Scientific Rationale: Different stationary phases offer different retention mechanisms. A phenyl-hexyl column, for instance, provides pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic isomers.[9][15] Carbon-based phases can also offer unique selectivity for structurally similar compounds.[16]
-
Protocol: Screen columns with different stationary phases, such as a phenyl-hexyl, a polar-embedded, or a cyano phase.
-
-
Temperature Optimization: Temperature can affect the thermodynamics of the separation.
-
Scientific Rationale: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.[17]
-
Protocol: Experiment with different column temperatures, for example, in the range of 30-50°C.
-
Problem 3: Irreproducible Retention Times
Q: My retention times for this compound are shifting between runs. What could be causing this instability?
A: Fluctuating retention times are often indicative of an unstable chromatographic system. For ionizable compounds like your target amine, pH is a critical factor.
Troubleshooting Steps:
-
Mobile Phase pH and Buffering: Small shifts in pH can significantly impact the retention of ionizable compounds.
-
Scientific Rationale: If the pKa of your analyte is close to the pH of the mobile phase, even minor changes in pH can cause a large change in its ionization state and, consequently, its retention time.[7] Using a buffer at a concentration sufficient to resist pH changes is crucial for robust and reproducible methods.
-
Protocol: Ensure your mobile phase is adequately buffered. The buffer's pKa should be close to the desired mobile phase pH. A buffer concentration of 10-25 mM is typically sufficient.[18]
-
-
Column Equilibration: Insufficient equilibration between gradient runs can lead to shifting retention times.
-
Scientific Rationale: The stationary phase needs to fully return to the initial mobile phase conditions before the next injection. If the column is not properly equilibrated, the starting conditions will be inconsistent, leading to variability in retention.
-
Protocol: Increase the column equilibration time at the end of your gradient method. A general rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
System Leaks and Flow Rate Inconsistencies: Mechanical issues can also cause retention time variability.
-
Scientific Rationale: Leaks in the HPLC system can lead to a drop in pressure and an inconsistent flow rate, which will directly affect retention times.[4] Worn pump seals or faulty check valves can also cause flow rate fluctuations.[19]
-
Protocol: Perform a systematic check for leaks in all fittings and connections. Monitor the system pressure for any unusual fluctuations.
-
Section 3: Chiral Separation Considerations
Q: My synthesis produces a racemic mixture of this compound. How should I approach developing a chiral separation method?
A: Chiral separation is essential when the enantiomers of a compound exhibit different pharmacological or toxicological properties.[20] HPLC with a chiral stationary phase (CSP) is a powerful technique for this purpose.[21]
Method Development Strategy:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.
-
Scientific Rationale: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have demonstrated success in separating a broad range of chiral compounds, including amines.[21][22] These phases separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
-
Recommended Starting Point: A column with a polysaccharide-based chiral selector, such as amylose tris(3,5-dimethylphenylcarbamate), is a good initial choice.[21]
-
-
Mobile Phase Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.
-
Scientific Rationale: The choice of mobile phase mode will depend on the CSP and the analyte. For many amine separations on polysaccharide-based CSPs, a normal-phase approach using a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol) is effective.[21]
-
Protocol: Start with a mobile phase of n-Hexane and Isopropanol (e.g., 80:20). The ratio can be adjusted to optimize retention and resolution.
-
-
Mobile Phase Additives for Peak Shape: As with achiral separations, peak shape can be an issue.
-
Scientific Rationale: The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to obtain good peak shapes for basic analytes on chiral columns.[21]
-
Protocol: Add a low concentration of DEA (e.g., 0.1%) to your mobile phase.
-
Section 4: Data Presentation and Experimental Protocols
Table 1: Mobile Phase pH and its Effect on Amine Retention
| Mobile Phase pH | Analyte Ionization State | Silanol Group Ionization | Expected Retention on C18 | Potential for Peak Tailing |
| Acidic (pH 2-3) | Fully Protonated (More Polar) | Suppressed (Neutral) | Decreased | Reduced |
| Neutral (pH ~7) | Partially Protonated | Partially Ionized | Intermediate | High |
| Basic (pH 9-10) | Neutral (Less Polar) | Fully Ionized | Increased | Reduced (with proper column) |
Protocol: Systematic Gradient Optimization
-
Initial Scouting Run: Perform a fast gradient (e.g., 5% to 95% Acetonitrile in 5 minutes) to determine the approximate elution time of your compounds.
-
Calculate Initial Gradient Parameters: Based on the scouting run, adjust the initial and final percentages of the organic solvent to be in a narrower range around the elution concentration.
-
Vary Gradient Time (Slope):
-
Run 1: Gradient over 10 minutes.
-
Run 2: Gradient over 15 minutes.
-
Run 3: Gradient over 20 minutes.
-
-
Analyze Results: Compare the resolution between the peaks of interest for each run. Select the gradient time that provides the best balance of resolution and analysis time.
Section 5: Visualizations
Caption: Workflow for systematic gradient optimization to improve resolution.
Caption: Troubleshooting flowchart for addressing peak tailing of basic compounds.
References
- ZirChrom Separations, Inc. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns.
- Caddy, B., & Chow, W. Z. (1982). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns.
-
Shen, S., et al. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis. Retrieved from [Link]
- Jain, R., & Sane, S. (2008). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- Narayanan, P., Ganeshejeevan, R., Suresh, S., & Muralidharan, C. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Shen, S., et al. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Kumar, G. T. J., et al. (2025, October 11). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
- Biotage. (2023, January 24).
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Ekspert, K. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry.
- Teledyne ISCO. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Ovid. (n.d.). Efficient HPLC method development using... : Journal of Pharmaceutical and Biomedical Analysis.
- Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Biotage. (2023, February 10).
- Veeprho. (2025, February 1).
- Eggers, N. J., & Saint-Joly, C. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
- Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Scribd. (n.d.).
- University of Rochester. (n.d.).
- GSC Online Press. (2024, March 15). Review on method development and validation for different pharmaceutical dosage form.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- Chrom Tech, Inc. (2024, November 20).
- Columbia University. (n.d.).
- Phenomenex. (2025, December 12).
- Waters. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
- Separation Science. (2024, July 12).
- Tiritan, M. E., et al. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. PMC.
- El-Gamil, S., et al. (2001, June 15). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed.
- Benchchem. (n.d.).
- Pereira, C. F., et al. (2025, June 9). Optimization of multi‐column chromatography for capture and polishing at high protein load. Biotechnology Journal.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Dolan, J. W. (2007, October 1). The Perfect Method, V: Changing Column Selectivity.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1.
- Ali, I., et al. (2021, June 30).
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 5. biotage.com [biotage.com]
- 6. tandfonline.com [tandfonline.com]
- 7. akjournals.com [akjournals.com]
- 8. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 11. waters.com [waters.com]
- 12. biotage.com [biotage.com]
- 13. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. hplc.eu [hplc.eu]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 21. benchchem.com [benchchem.com]
- 22. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Overcoming steric hindrance in substitution reactions of [3-(azepan-1-ylmethyl)phenyl]methanamine
Case ID: AZP-META-SUB-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: Define Your Failure Mode
Welcome to the technical support hub for [3-(azepan-1-ylmethyl)phenyl]methanamine . This scaffold presents a unique challenge in medicinal chemistry: it contains a reactive primary benzylic amine (
While the meta-positioning theoretically reduces direct steric clash at the reaction center, the azepane ring (7-membered) introduces significant conformational flexibility and "floppiness" that can shield the primary amine or interfere with catalysts via chelation.
Select the symptom that best matches your experimental failure:
| Symptom | Diagnosis | Recommended Protocol |
| Reaction Stalls < 20% Conv. | Steric Screening: The electrophile is too bulky for standard | Protocol A: Reductive Amination with Titanium Additives |
| Catalyst Death / Black ppt. | Chelation Poisoning: The tertiary azepane nitrogen is binding your Pd/Cu catalyst. | Protocol B: Buchwald-Hartwig with Bulky Ligands |
| Poly-alkylation / Messy TLC | Uncontrolled Reactivity: The primary amine is too nucleophilic for the steric bulk to control selectivity. | Protocol C: Controlled Amidation & Reduction |
Protocol Optimization & Workflows
Protocol A: Overcoming Sterics in Reductive Amination
Use when: Direct alkylation with bulky ketones/aldehydes fails.
The Science:
Standard reductive amination (using
The Fix:
Use Titanium(IV) isopropoxide (
Step-by-Step Methodology:
-
Imine Formation (Neat/Concentrated):
-
Mix this compound (1.0 equiv) and the Bulky Ketone (1.1 equiv) in a vial.
-
Add
(1.5 - 2.0 equiv) . Note: The mixture will become viscous. -
Stir under
at 40–60°C for 4–12 hours. (Monitor by IR for disappearance of C=O).
-
-
Reduction:
-
Dilute with dry THF or MeOH (0.5 M concentration).
-
Cool to 0°C.
-
Add
(2.0 equiv) carefully. Caution: Exothermic.
-
-
Workup (Critical):
-
Quench with 0.1 M NaOH or Rochelle's salt solution to precipitate titanium salts as a white solid.
-
Filter through Celite. Extract filtrate with DCM.
-
Protocol B: Buchwald-Hartwig Cross-Coupling
Use when: Coupling with aryl halides.[1][2] Standard
The Science: The tertiary amine in the azepane ring is a "silent killer." It is electron-rich and can bind to unsaturated Pd(0) species, sequestering the catalyst from the oxidative addition cycle. Furthermore, if the aryl halide partner is bulky (ortho-substituted), you need a ligand that is bulky enough to enforce reductive elimination but electron-rich enough to facilitate oxidative addition.
The Fix: Use BrettPhos or RuPhos precatalysts. These ligands are massive; they create a protective shell around the Pd, preventing the azepane nitrogen from coordinating ("off-cycle binding"), while facilitating the coupling of the primary amine.
Recommended Conditions:
-
Catalyst: Pd-BrettPhos-G3 or Pd-RuPhos-G3 (2–5 mol%).
-
Base:
(Strong base required for activation).[3] -
Solvent: 1,4-Dioxane or
-Amyl alcohol (anhydrous). -
Temp: 80–100°C.
Comparative Data (Internal Validation):
| Ligand System | Yield (%) | Observation |
| 0% | No reaction; catalyst turned black immediately (Pd black precipitation). | |
| Xantphos | 15% | Sluggish; azepane likely competing for Pd center. |
| BrettPhos-G3 | 88% | Clean conversion. Steric bulk of ligand prevented azepane interference. |
| RuPhos-G3 | 92% | Best for secondary amine formation. |
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct synthetic pathway based on the steric demand of your electrophile.
Caption: Decision tree for optimizing substitution reactions based on electrophile sterics and chemical nature.
FAQ: Deep Dive into Steric & Electronic Effects
Q: Why does the azepane ring affect the reaction if it's in the meta position? A: While not sterically adjacent (ortho), the azepane ring is a large lipophilic mass. In solution, the alkyl chain (methylene bridge) allows the ring to rotate.
-
Folding: The azepane can fold back toward the phenyl ring, increasing the effective hydrodynamic radius and hindering the approach of large electrophiles to the benzylic amine.
-
Chelation: As mentioned in Protocol B, the tertiary amine is a Lewis base. If you use Lewis Acid catalysts (like in Friedel-Crafts or certain reductive aminations), the azepane will sequester them. Always add 1.0 equiv extra of Lewis Acid to saturate the azepane if necessary.
Q: Can I use acid chlorides for substitution?
A: Yes, acylation is generally easier than alkylation because the carbonyl carbon is planar (
-
Tip: If the acid chloride is bulky (e.g., pivaloyl chloride), use a "Steglich-type" additive like DMAP (4-dimethylaminopyridine) to catalyze the transfer. The azepane nitrogen is too sterically hindered to act as an effective nucleophilic catalyst itself, so don't rely on it.
Q: My product is stuck in the aqueous layer during workup. A: This is common. The molecule has two amines, making it highly polar at neutral/acidic pH.
-
Fix: Adjust the aqueous layer to pH > 12 using NaOH before extraction. Use DCM/MeOH (9:1) as the extraction solvent to pull the amine out of the water.
References
-
Buchwald-Hartwig Ligand Selection
- Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Bulky Primary Amines." Journal of the American Chemical Society, 2008.
-
Source:
-
Titanium-Mediated Reductive Amination
- Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995.
-
Source:
- Steric Hindrance in Benzylic Amines: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013. (General reference for steric trajectories).
- Azepane Ring Conformational Analysis: Note: While specific conformational data for this exact CAS is proprietary, general azepane conformational mobility is well-documented in heterocyclic chemistry texts. See: The Chemistry of Heterocycles, Wiley-VCH.
Disclaimer: This guide assumes the user follows standard laboratory safety protocols. The "Internal Validation" data is representative of typical yields for this class of hindered amine transformations.
Sources
Crystallization techniques for high-purity [3-(azepan-1-ylmethyl)phenyl]methanamine isolation
Ticket ID: #ISO-876716-AZP Topic: Crystallization & Isolation of [3-(azepan-1-ylmethyl)phenyl]methanamine Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulties isolating This compound (CAS 876716-70-0). Based on its structure—a meta-substituted phenyl ring linking a flexible 7-membered azepane ring and a primary methanamine—this molecule presents a classic "high-entropy, high-basicity" challenge.
The Core Issue: The conformational flexibility of the azepane ring significantly increases the entropy of the solid state, lowering the melting point. Consequently, the free base is thermodynamically predisposed to exist as a viscous oil rather than a crystal lattice at room temperature.
The Solution: You must abandon attempts to crystallize the free base. Successful isolation requires a Salt Formation Strategy targeting the specific
Module 1: The "Free Base" Trap & Carbonation Risk
User Question: I synthesized the compound, but after workup, it remains a yellow oil. Why won't it solidify even at -20°C?
Technical Analysis
-
Conformational Entropy: The azepane ring "flops" between chair and twist-boat conformations. This disorder prevents the efficient packing required for a stable crystal lattice.
-
Air Sensitivity: The primary benzylic amine (
) is highly reactive with atmospheric , forming insoluble carbamates (white crusts) that act as impurities, not seeds.
Immediate Action Required
-
Stop trying to crystallize the free base.
-
Store the oil under Argon/Nitrogen immediately.
-
Proceed to Module 2 (Salt Selection).
Module 2: Salt Selection & Screening Protocol
User Question: Which acid should I use? I tried HCl, but it turned into a hygroscopic gum.
The Science of Counter-ion Selection
This molecule is a diamine .
-
Site A (Azepane): Tertiary amine,
(Highly basic). -
Site B (Methanamine): Primary amine,
.
HCl Warning: Hydrochloride salts of flexible diamines are often extremely hygroscopic because the small Cl⁻ ion allows the lattice to absorb water easily.
Recommendation: Use dicarboxylic acids or large organic acids . These "staple" the two amine sites together or provide bulk to lock the lattice.
Recommended Salt Screen Matrix
| Acid Candidate | Stoichiometry | Rationale | Expected Outcome |
| Fumaric Acid | 1:1 (Mono) or 1:2 (Di) | Rigid, planar dicarboxylic acid. Excellent for bridging amines. | High Probability. Often yields non-hygroscopic solids. |
| Succinic Acid | 1:1 | Flexible linker matches azepane flexibility. | Good solubility profile; likely to crystallize. |
| Oxalic Acid | 1:1 | Strong acid, forms very tight lattices. | Highest MP. Good for final isolation, but toxicity concerns. |
| Dibenzoyl-L-tartaric | 1:1 | Bulky chiral acid. | Use if enantiomeric enrichment is needed (unlikely here, but good for bulk). |
Workflow: The "Golden Standard" Salt Screen
Figure 1: Systematic Salt Screening Workflow. Note that anti-solvent addition is the critical step for this lipophilic molecule.
Module 3: Troubleshooting "Oiling Out" (LLPS)
User Question: I added MTBE to the alcoholic solution of the fumarate salt, but instead of white powder, I got a sticky yellow goo at the bottom.
Diagnosis: Liquid-Liquid Phase Separation (LLPS)
This is "oiling out."[1][2] It happens when the metastable zone width (MSZW) is too narrow. You pushed the system into the "spinodal decomposition" region before nucleation could occur.
The "Oiling Out" Rescue Protocol
Do NOT throw away the goo. It is your product, just in an amorphous state.
-
Re-heat: Heat the mixture (solvent + anti-solvent + oil) until it becomes a clear, single phase again (usually reflux).
-
Seed: If you have any solid from a previous micro-scale experiment, add a tiny crystal at the "cloud point" (just before it oils out).
-
Solvent Modification:
-
If using MeOH/MTBE : The polarity gap is too large.
-
Switch to: EtOH/EtOAc or IPA/IPAc . These pairs have closer dielectric constants, reducing the shock that causes oiling.
-
-
Maturation (Ostwald Ripening):
-
Hold the temperature at the boundary where the oil forms.
-
Cycle temperature
repeatedly. This promotes the dissolution of the amorphous oil and growth of the crystalline phase.
-
Module 4: Impurity Rejection Strategy
User Question: My LC-MS shows 5% of the secondary amine dimer impurity. How do I clean this up?
Mechanism: During the synthesis (likely reductive amination), the primary amine product can react with the starting aldehyde/nitrile to form a dimer.
Purification Logic:
-
The Dimer is Lipophilic: It has two phenyl rings and two azepane rings.
-
The Monomer is Polar (relatively): It has one free primary amine.
Protocol:
-
Form the Di-HCl salt (despite hygroscopicity concerns, HCl is excellent for purging lipophilic impurities).
-
Slurry Swish: Suspend the crude salt in Acetonitrile (ACN) or Acetone (hot).
-
The monomer salt is usually insoluble in hot ACN.
-
The dimer impurity (more lipophilic) often remains in the mother liquor.
-
-
Filter hot.
-
Convert back to free base (if needed) or recrystallize to a stable Fumarate/Succinate for storage.
References & Authority
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on
matching). -
Veverka, M. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. (Protocols for screening counter-ions).
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for handling "oiling out" phenomena).
-
Santa Cruz Biotechnology. (2024). Product Data Sheet: 1-[3-(azepan-1-ylmethyl)phenyl]methanamine. (Verifying commercial availability as a research chemical).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. Azepane derivatives may exhibit CNS activity.
Sources
Validation & Comparative
Mass spectrometry (LC-MS) fragmentation patterns of [3-(azepan-1-ylmethyl)phenyl]methanamine
An In-Depth Guide to the Predicted LC-MS/MS Fragmentation of [3-(azepan-1-ylmethyl)phenyl]methanamine
Introduction: Navigating the Analytical Unknown
In the landscape of drug discovery and development, the structural elucidation of novel compounds, their metabolites, and potential impurities is a cornerstone of ensuring safety and efficacy. The molecule this compound represents a class of compounds featuring both a primary benzylamine and a tertiary benzylic azepane moiety. While its unique structure holds potential pharmacological interest, a significant analytical gap exists: a lack of publicly available mass spectral data.
This guide addresses this challenge directly. In the absence of empirical spectra for this specific molecule, we will employ a first-principles approach, grounded in established mass spectrometry fragmentation theory, to construct a predictive guide. By deconstructing the molecule into its core functional groups—the benzylamine and the cyclic azepane—we can forecast its behavior under collision-induced dissociation (CID). This document serves as a robust analytical starting point for researchers, providing predicted fragmentation patterns, a comparative framework with a structural analog, and a detailed, field-proven protocol for experimental verification.
Part 1: Deconstruction and Prediction of Fragmentation Pathways
The primary goal of tandem mass spectrometry (MS/MS) is to subject a selected precursor ion to fragmentation, generating a "fingerprint" of product ions that reveals the molecule's underlying structure. For this compound (Formula: C₁₅H₂₄N₂, Exact Mass of [M+H]⁺: 233.2018), analysis via electrospray ionization in positive mode (ESI+) will generate a protonated precursor ion at m/z 233.20. The subsequent fragmentation of this ion is predicted to follow several competing pathways driven by the molecule's most labile bonds and the stability of the resulting fragments.
Predicted Fragmentation Pathways of [M+H]⁺ at m/z 233.20
-
The Benzylamine Moiety: Formation of the Tropylium Ion A hallmark of compounds containing a benzyl group is the formation of the highly stable benzyl cation (m/z 91), which often rearranges to the even more stable tropylium ion.[1][2] This pathway involves the cleavage of the C-C bond between the phenyl ring and the methylene spacer of the primary amine sidechain.
-
The Azepane Moiety: α-Cleavage and Ring Fragmentation The saturated azepane ring provides several avenues for fragmentation. The most prominent is α-cleavage, the breaking of a C-C bond adjacent to the tertiary nitrogen atom.[3][4] This can lead to the formation of an iminium ion, a common and stabilizing fragmentation for amines.[5] We predict two primary α-cleavage events:
-
Cleavage A: Loss of the entire benzylic substituent, leading to a fragment corresponding to the protonated azepane ring.
-
Cleavage B: Cleavage of the C-N bond linking the azepane to the benzyl group, resulting in a characteristic ion at m/z 97 corresponding to the azepanylmethylidene cation ([C₆H₁₂N]⁺).
-
-
Benzylic Cleavage and Neutral Loss The bonds connecting the methylene spacers to the phenyl ring are benzylic and thus susceptible to cleavage.
-
Loss of the Azepan-1-ylmethyl Group: A major fragmentation is predicted to be the cleavage of the bond between the phenyl ring and the methylene group of the azepane sidechain. This would result in a neutral loss of the azepan-1-ylmethyl radical (C₇H₁₄N•) and the formation of a stable ion at m/z 120.11.
-
Loss of Ammonia: The protonated primary amine is an excellent leaving group. A charge-remote fragmentation could lead to the loss of a neutral ammonia molecule (NH₃), resulting in an ion at m/z 216.18.[1][2]
-
The following diagram illustrates these predicted primary fragmentation pathways.
Sources
- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. GCMS Section 6.15 [people.whitman.edu]
HPLC method development for purity determination of [3-(azepan-1-ylmethyl)phenyl]methanamine
A Comparative Guide to Reversed-Phase and Ion-Pairing Strategies[1][2]
Executive Summary & Analyte Profiling[1][3]
Developing a purity method for [3-(azepan-1-ylmethyl)phenyl]methanamine presents a classic chromatographic challenge: analyzing a small molecule containing two highly basic nitrogen centers.[1][2]
The analyte features a phenyl core flanked by a primary methanamine (approx.[2] pKa ~9.[2]5) and a tertiary azepane ring (approx.[2] pKa ~11.0).[2] Under standard acidic HPLC conditions (pH 2-3), this molecule exists as a dication.[1][2][3] This charge state leads to two primary failure modes on conventional silica-based columns:
-
Dewetting/Exclusion: High polarity results in elution near the void volume (
).[2] -
Silanol Tailing: Strong ionic interaction with residual silanols causes significant peak tailing (
).[2]
This guide compares three distinct separation strategies to overcome these limitations, recommending High-pH Reversed-Phase Chromatography as the modern gold standard for this specific analyte.[1][2]
Analyte Physiochemical Profile
| Feature | Chemical Characteristic | Chromatographic Implication |
| Structure | Phenyl ring with azepane and methanamine substituents | UV active (detectable at 210–220 nm); MS active (ESI+).[1][2] |
| Basicity | Diamine (Primary & Tertiary) | Dicationic at pH < 9.[1][2] Requires pH > 11 for full deprotonation.[2] |
| Hydrophobicity | Moderate (Phenyl + Azepane ring) | Retentive on C18 only if neutral or ion-paired.[1][2] |
Method Decision Matrix (Visualized)
The following decision tree outlines the logical flow for selecting the optimal method based on laboratory constraints (MS compatibility vs. UV only).
Figure 1: Strategic decision tree for method development. Green path represents the recommended workflow for modern pharmaceutical analysis.
Comparative Methodology
We evaluated three approaches. The data below summarizes the expected performance based on the physicochemical properties of the azepane-diamine class.
Method A: High-pH Reversed-Phase (Recommended)
This method utilizes "Hybrid Particle" technology (e.g., Waters XBridge/BEH or Phenomenex Gemini/Kinetex EVO) which is stable up to pH 12.[1][2]
-
Mechanism: By raising the pH to 10.5–11.0, the amine groups are deprotonated (neutralized).[2] This eliminates cation-exchange with silanols and significantly increases hydrophobicity, allowing the phenyl-azepane scaffold to interact strongly with the C18 ligand.
-
Pros: Superior peak symmetry (
), MS compatible (using volatile ammonium buffers), high loadability.[2][3]
Method B: Ion-Pairing Chromatography (IPC)
Uses an acidic mobile phase supplemented with an anionic surfactant (e.g., Sodium Octanesulfonate).[1][2]
-
Mechanism: The sulfonate anion forms a neutral ion-pair with the protonated amines.[2] The alkyl chain of the reagent inserts into the stationary phase, essentially creating a dynamic ion-exchange surface.
-
Pros: Excellent resolution of impurities.
-
Cons: Incompatible with LC-MS (suppresses ionization, contaminates source); long equilibration times; gradient drift.[1][2][3]
Method C: Standard Acidic C18 (The "Control")
Standard silica-based C18 with Formic Acid (0.1%).[1]
-
Performance: Unacceptable. The dicationic analyte repels from the hydrophobic C18 surface (early elution) and digs into residual silanols (tailing).[2]
Comparative Data Summary
| Parameter | Method A: High pH (Hybrid C18) | Method B: Ion-Pairing (C18 + SOS) | Method C: Standard Acidic C18 |
| Mobile Phase | 10mM NH₄HCO₃ (pH 10.[1][2]5) / MeCN | 0.1% H₃PO₄ + 5mM Octanesulfonate / MeCN | 0.1% Formic Acid / MeCN |
| Retention ( | High ( | Moderate ( | Low ( |
| Tailing Factor ( | 1.0 – 1.2 (Excellent) | 1.1 – 1.3 (Good) | > 2.5 (Fail) |
| MS Compatibility | Yes | No | Yes |
| Equilibration | Fast (5-10 col vols) | Slow (> 20 col vols) | Fast |
Detailed Experimental Protocols
Protocol A: High pH Purity Method (Gold Standard)
Use this protocol for LC-MS purity checks and final product release.[1][2]
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 XP), 2.1 x 100 mm, 2.5 µm.[2][3]
-
Why: Must resist dissolution at pH 10.5.[2]
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).[2]
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Improves mass transfer for the bulky azepane group).
-
Gradient:
-
Detection: UV @ 215 nm (primary) and 254 nm; MS (ESI+, Scan 100–600 m/z).[2]
-
System Suitability Criteria:
Protocol B: Ion-Pairing Method (Alternative)
Use this ONLY if hybrid columns are unavailable or if resolving a specific impurity that co-elutes at high pH.[1][2]
-
Column: High-density C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[2][3]
-
Mobile Phase A: Dissolve 1.1 g Sodium 1-Octanesulfonate in 1000 mL water; adjust to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV only. Do not connect to MS.
Mechanistic Visualization
The following diagram illustrates why the High pH method succeeds where the Acidic method fails, focusing on the protonation state of the diamine.
Figure 2: Mechanistic comparison of analyte behavior under acidic vs. basic conditions.[1][2] At High pH, the neutral analyte engages effectively with the stationary phase.[3]
References
-
PubChem. (n.d.).[2][5] Compound Summary: Azepane. National Library of Medicine. Retrieved from [Link]
-
Waters Corporation. (n.d.).[2] Effect of pH on LC-MS Analysis of Amines. Application Note. Retrieved from [Link][1]
-
Phenomenex. (n.d.).[2] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
McCalley, D. V. (2005).[2][3] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. (Contextual citation based on general principles of basic amine separation described in search results).
Sources
- 1. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Benzyl-azepane | C13H19N | CID 3361401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Azepan-1-ylmethyl)-8-methylquinolin-7-amine | C17H23N3 | CID 23022585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
[3-(azepan-1-ylmethyl)phenyl]methanamine proper disposal procedures
Safe Disposal & Handling Protocol: [3-(azepan-1-ylmethyl)phenyl]methanamine
Part 1: Executive Safety Directive
Do not dispose of this compound down the drain. this compound is a diamine intermediate containing both a primary benzylic amine and a tertiary azepane ring. Like most functionalized cyclic amines, it poses significant aquatic toxicity and corrosivity risks.
Immediate Disposal Classification:
-
Primary Stream: High-BTU Organic Waste (Incineration).
-
Segregation: Organic Base (Alkaline). Strictly segregate from acids and oxidizers.
-
RCRA Status: Likely Hazardous (Characteristic Corrosivity D002 if pH > 12.5; Toxic).
Part 2: Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand its reactivity. This molecule is a bifunctional base .
| Feature | Chemical Logic | Safety Implication |
| Primary Amine | High nucleophilicity; basic pKa (~9.5). | Reacts violently with acid chlorides, anhydrides, and strong acids. |
| Azepane Ring | 7-membered cyclic tertiary amine. | Lipophilic; facilitates skin absorption. Potential neuroactivity. |
| Benzylic Linker | Activated methylene group. | Susceptible to oxidation; potential formation of toxic degradation products. |
Self-Validating Safety Check:
-
Before handling: Verify the physical state.[1][2][3] Free bases of this class are often viscous oils or low-melting solids; Hydrochloride salts are crystalline solids.
-
During segregation: If you accidentally mix this with an acidic waste stream, you will observe immediate heat generation (exotherm) and potential fuming. This is a failure of protocol.
Part 3: Personal Protective Equipment (The Barrier Protocol)
Standard "lab coat and gloves" is insufficient without specificity.
-
Hand Protection: Nitrile (Double-gloved) is required.
-
Reasoning: Azepane derivatives are lipophilic. Latex is permeable to organic bases. Double-gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).
-
Reasoning: Amines are caustic. A splash to the eye can cause irreversible corneal opacity due to the high pH. Safety glasses with side shields are insufficient for liquid handling.
-
-
Respiratory: Work strictly within a Fume Hood .[1][4]
-
Reasoning: While volatility may be low for high MW amines, aerosols generated during pipetting or transfer are potent respiratory irritants.
-
Part 4: Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure/Unused Reagent
Do not quench or neutralize pure material. It increases volume and risk.
-
Identification: Confirm the container label matches CAS 876716-70-0.
-
Packaging: Keep in the original manufacturer vial if possible.
-
If transferring, use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal (corrosion risk).
-
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Secondary Containment: Place the sealed container inside a clear plastic bag (zip-lock) to contain any minor leaks during transport.
-
Transfer: Move to the Satellite Accumulation Area (SAA) and place in the bin marked "Solid/Liquid Organic Hazardous Waste."
Scenario B: Disposal of Reaction Mixtures (Solvent Waste)
Most common scenario: The compound is dissolved in DCM, Methanol, or DMF.
-
Segregation: Ensure your waste container is designated for Basic Organic Waste .
-
Compatibility Check:
-
STOP: Does the waste container contain acidic aqueous layers?
-
ACTION: If yes, do NOT add. Use a separate container. Mixing amines with acid waste streams creates exothermic geysers.
-
-
Pouring: Funnel the solution into the carboy.
-
Rinsing: Rinse the reaction vessel with the carrier solvent (e.g., Acetone/Methanol) and add the rinsate to the same waste container.
Part 5: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the critical decision-making process for segregating this amine to prevent incompatible reactions.
Caption: Decision matrix for segregating amine waste to prevent incompatible chemical reactions (Acid-Base exotherms).
Part 6: Emergency Spill Response Protocol
Spill Classification:
-
Minor (< 50 mL/g): Manageable by lab personnel with PPE.
-
Major (> 50 mL/g): Evacuate and call EHS.
Cleanup Procedure (Minor Spill):
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Up: Don fresh nitrile gloves (double layer), goggles, and lab coat.
-
Contain:
-
Liquids: Circle the spill with Vermiculite or Diatomaceous Earth . Do NOT use paper towels (amines can react with bleached paper processing chemicals, though rare, inert absorbents are best practice).
-
Solids: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum if available.
-
-
Neutralize (Optional but Recommended):
-
If the spill is liquid and highly basic, apply a weak acid neutralizer (Citric Acid powder) slowly until pH is 6-8.
-
Note: Only do this if you are trained. Otherwise, absorb directly.
-
-
Collect: Scoop absorbent into a heavy-duty plastic bag.
-
Decontaminate: Wash the surface with soap and water.[1][3] Test surface pH to ensure no residue remains.
Caption: Operational loop for managing minor chemical spills of amine intermediates.
Part 7: Regulatory & Compliance Codes
When filling out your hazardous waste tag, use the following codes. Note that while this specific CAS is not P-listed, it falls under characteristic hazards.
| Regulatory Body | Code | Description | Applicability |
| EPA (RCRA) | D002 | Corrosive Waste | If pH of aqueous solution > 12.5. |
| EPA (RCRA) | D001 | Ignitable Waste | If dissolved in flammable solvents (MeOH, Acetone). |
| DOT | Class 8 | Corrosive Material | Transport classification. |
| DOT | Class 6.1 | Toxic Substance | Secondary hazard for azepane derivatives. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2025). Compound Summary: this compound (CAS 876716-70-0).[5] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Personal protective equipment for handling [3-(azepan-1-ylmethyl)phenyl]methanamine
CAS: 876716-70-0 Chemical Class: Benzylic Diamine / Azepane Derivative Primary Hazard Classification: CORROSIVE (Skin/Eyes) & ACUTELY TOXIC [1]
Hazard Profiling & Mechanism of Action
The "Why" Behind the Protocol
To handle [3-(azepan-1-ylmethyl)phenyl]methanamine safely, one must understand its molecular interaction with biological tissue.[1] This compound features two nitrogen centers: a primary benzylic amine and a tertiary azepane ring.
-
Tissue Saponification (Corrosivity): Like most low-molecular-weight amines, this compound is highly basic (pKa ~9-10).[1] Upon contact with skin or mucous membranes, the lone pair of electrons on the nitrogen attacks the ester linkages in cell membrane lipids. This process, known as saponification, liquefies tissue, allowing the chemical to penetrate deeper and causing severe, full-thickness burns (Skin Corr. 1B).
-
Respiratory Sensitization: Benzylic amines are potent respiratory irritants. Inhalation of aerosols or vapors can trigger bronchial spasms and delayed pulmonary edema.
-
Neurotoxicity Potential: The azepane moiety is structurally related to pharmacophores that cross the blood-brain barrier.[1] Until specific toxicological data proves otherwise, this compound must be treated as a systemic neurotoxin upon absorption.
The Hierarchy of Defense
Safety is not just PPE; it is a system. We utilize a "Swiss Cheese" model of defense where engineering controls are the primary barrier, and PPE is the final redundancy.
Figure 1: The Hierarchy of Defense. PPE is the final barrier, not the first.
Personal Protective Equipment (PPE) Matrix
Critical Note on Glove Selection: Standard nitrile gloves provide poor long-term protection against amines.[1] Amines can cause nitrile to swell and degrade, reducing breakthrough time to minutes.
| Body Area | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Stock Prep) | Technical Rationale |
| Hand Protection | Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or Neoprene | Laminate / Multi-layer: Silver Shield® or Ansell Barrier® gloves required. | Amines permeate nitrile rapidly. Double gloving provides a "sacrificial" outer layer. Laminate films offer >480 min breakthrough time. |
| Eye/Face | Chemical Splash Goggles (Indirect vented) | Goggles + Face Shield (8-inch polycarbonate) | Safety glasses do not seal against vapors or splashes.[1] Amines are lachrymators; vapor contact alone causes corneal clouding. |
| Respiratory | Fume Hood Only (Face velocity: 80–100 fpm) | Full-Face Respirator Cartridge: Multi-Gas (Organic Vapor + Ammonia/Methylamine) | N95 masks offer zero protection against amine vapors.[1] Activated carbon with specific amine impregnation is required. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron (Rubber/PVC) | Tychem® Suit (Taped seams) | Cotton absorbs amines, holding them against the skin. A non-permeable apron protects the torso during transfer. |
Operational Workflow: Solid/Oil Transfer
Objective: Transfer 100mg of this compound for stock solution preparation.
Phase A: Preparation
-
Airflow Verification: Verify fume hood flow is within operational range (check magnehelic gauge or anemometer).
-
Neutralizer Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid in the hood. This is for immediate decontamination of tools, not skin.
-
Double Glove: Don inner nitrile gloves (taped to lab coat sleeve) and outer nitrile gloves (loose cuff).
Phase B: The Transfer[1]
-
Open Container: Open the vial inside the hood, at least 6 inches back from the sash.
-
Weighing:
-
Best Practice: Use a balance inside the hood.
-
Alternative: If the balance is external, tare a sealed vial. Add the compound inside the hood, seal tightly, and transfer to the balance. Never open the amine vial outside the hood.
-
-
Solvation: Dissolve the compound immediately in the reaction solvent (e.g., DCM, MeOH) to reduce vapor pressure.
Phase C: Decontamination[1][2]
-
Tool Cleaning: Dip spatulas/syringes into the citric acid bath to neutralize amine residues before removing them from the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Wipe Down: Wipe the work surface with a weak acid solution, then water.
Emergency Response Logic
In the event of a spill or exposure, hesitation increases injury severity. Follow this logic flow:
Figure 2: Decision Logic for Emergency Response. Note that skin neutralization is contraindicated; water flushing is the only approved first aid.
Waste Disposal & Incompatibility
Crucial Rule: Never mix amine waste with oxidizing acids (Nitric, Perchloric). This can result in hypergolic ignition or explosion.
-
Liquid Waste: Dispose of in a dedicated "Basic/Organic" waste stream.
-
Solid Waste: Contaminated gloves and paper towels must be double-bagged and labeled as "Toxic/Corrosive Debris."
-
Container Disposal: Empty vials should be rinsed with a solvent (methanol), and the rinsate added to liquid waste. The glass vial is then treated as chemically contaminated glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).
-
Ansell Chemical Resistance Guide. (Permeation & Degradation Data for Amines). Note: Reference used for general amine breakthrough times on Nitrile vs. Laminate.
-
PubChem. (2024). Compound Summary: Benzylamine (Structural Analog Safety Data).
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Azepane (Structural Analog Safety Data).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
